![molecular formula C19H14N2O2S B5649898 N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5649898.png)
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[4-(5-Methyl-1,3-Benzothiazol-2-yl)phenyl]-2-furamide often involves multi-step chemical processes. For instance, the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related, was achieved starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of thiazole and benzamide moieties. These structural features are crucial for high receptor affinity, as seen in studies involving [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide and furamide analogues (Inamdar et al., 2013).
Chemical Reactions and Properties
Compounds like N-[4-(5-Methyl-1,3-Benzothiazol-2-yl)phenyl]-2-furamide exhibit diverse chemical reactions. For example, the spontaneous isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-1,1-diamines shows the reactive nature of similar compounds (Argilagos et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular arrangement and intermolecular interactions. For example, antipyrine-like derivatives, which share structural similarities, have been studied for their X-ray structure and Hirshfeld surface analysis (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability, and potential biological activities, are key aspects of these compounds. For instance, various substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides were prepared and tested for their antifungal activity, showcasing their potential biological applications (Saeed et al., 2008).
properties
IUPAC Name |
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-4-9-17-15(11-12)21-19(24-17)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h2-11H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXUDVOXPCRVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5312178 |
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